![molecular formula C14H15N5O2 B12899771 Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate CAS No. 20781-07-1](/img/structure/B12899771.png)
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring.
Méthodes De Préparation
The synthesis of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate typically involves the condensation of β-dicarbonyl and amine compounds. One common method is the reaction of ethyl 4-aminobenzoate with 2,4-diaminopyrimidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods may involve the use of microwave irradiation to enhance the reaction rate and yield. For instance, the synthesis of similar pyrimidine derivatives has been achieved using microwave irradiation, resulting in moderate to high yields .
Analyse Des Réactions Chimiques
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division in microorganisms .
Comparaison Avec Des Composés Similaires
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate can be compared with other pyrimidine derivatives, such as:
2,4-Diaminopyrimidine: A core structure in many bioactive molecules, including antifolate drugs like trimethoprim.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: Another pyrimidine derivative with similar structural features but different biological activities.
Propriétés
Numéro CAS |
20781-07-1 |
|---|---|
Formule moléculaire |
C14H15N5O2 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C14H15N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-8H,2H2,1H3,(H4,15,16,18,19) |
Clé InChI |
LPRPVWGPCMQLIJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


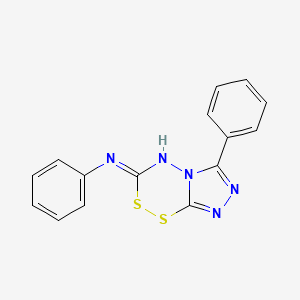
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
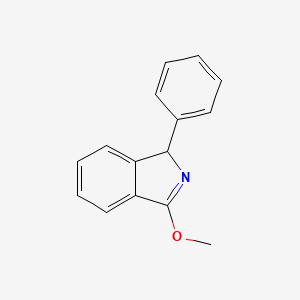
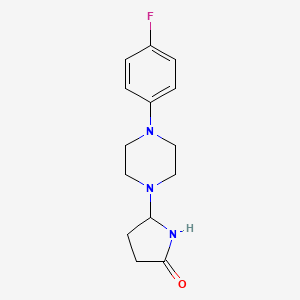
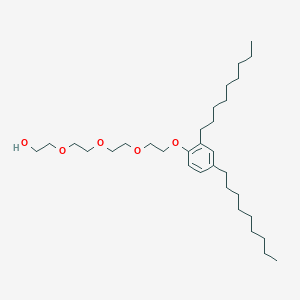
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

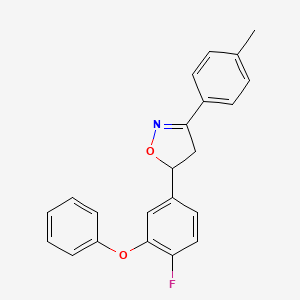
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
